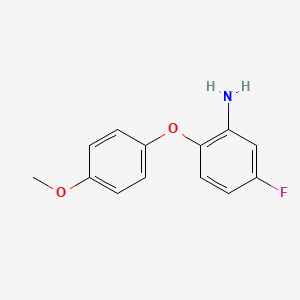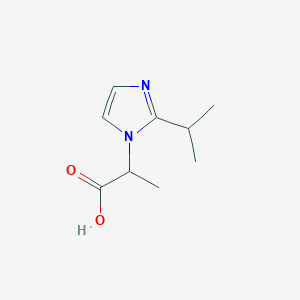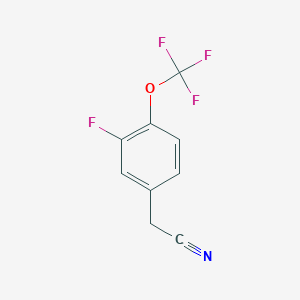
5-Fluoro-2-(4-methoxyphenoxy)phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(4-methoxyphenoxy)phenylamine is a specialty product used for proteomics research . It has a molecular formula of C13H12FNO2 and a molecular weight of 233.24 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylamine core with a fluoro group at the 5th position and a methoxyphenoxy group at the 2nd position .Wissenschaftliche Forschungsanwendungen
Radioligand Synthesis : One study describes the synthesis of a potential radioligand involving a compound structurally related to 5-Fluoro-2-(4-methoxyphenoxy)phenylamine. This radioligand could be used for studying the GABA receptor in the brain, indicating potential applications in neuroscience and medical imaging (Vos & Slegers, 1994).
Neurological Research : A derivative of this compound was used as a molecular imaging probe to study serotonin 1A receptors in the living brains of Alzheimer's disease patients. This research provides insights into the neurochemical alterations in Alzheimer's disease and could aid in the development of new treatments (Kepe et al., 2006).
Material Science Applications : In a study on fluoroionophores, derivatives of this compound demonstrated specific chelation properties, indicating potential use in the detection and quantification of metal ions. These properties are valuable in various analytical chemistry and material science applications (Hong et al., 2012).
Organic Electronics : The impact of polar side groups, including methoxy and fluoro substitutions, on transport and luminescence properties of naphthyl phenylamine compounds was investigated. This research contributes to the understanding of materials suitable for organic electronics, particularly in the context of organic light-emitting diodes (Tong et al., 2004).
Analytical Chemistry : Research has been conducted on the use of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, for fluorescence quenching studies. This has implications in analytical chemistry, particularly in the study of the molecular interactions and properties of various substances (Geethanjali et al., 2015).
Eigenschaften
IUPAC Name |
5-fluoro-2-(4-methoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPPMKVHUHKRCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














